3-(3-Morpholinopropylamino)propanenitrile

Description

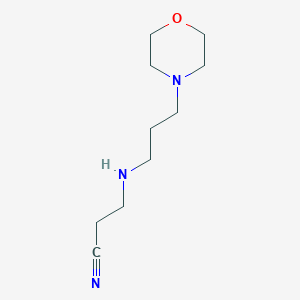

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3-morpholin-4-ylpropylamino)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O/c11-3-1-4-12-5-2-6-13-7-9-14-10-8-13/h12H,1-2,4-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLHVNVSLZVDSRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383470 | |

| Record name | 3-{[3-(Morpholin-4-yl)propyl]amino}propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102440-39-1 | |

| Record name | 3-{[3-(Morpholin-4-yl)propyl]amino}propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(3-Morpholinopropylamino)propanenitrile: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3-Morpholinopropylamino)propanenitrile, a versatile bifunctional molecule incorporating a morpholine, a secondary amine, and a nitrile group. This document details a reliable synthetic protocol for its preparation via a yttrium nitrate-catalyzed aza-Michael addition. It also compiles its key physicochemical properties. While specific pharmacological data for this compound is not extensively documented in publicly available literature, its structural motifs suggest potential applications as a building block in medicinal chemistry and materials science. This guide aims to be a valuable resource for researchers interested in the synthesis and potential applications of this and related compounds.

Introduction

This compound, with the CAS Number 102440-39-1, is a chemical compound of interest due to its unique combination of functional groups. The presence of a morpholine ring, a secondary amine, and a nitrile moiety within the same molecule offers multiple reactive sites for further chemical modifications. This makes it a potentially valuable intermediate in the synthesis of more complex molecules with diverse applications, including pharmaceuticals and functional materials. This guide provides a detailed account of its synthesis and a summary of its known properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical supplier databases and literature sources.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 102440-39-1 |

| Molecular Formula | C₁₀H₁₉N₃O |

| Molecular Weight | 197.28 g/mol |

| Boiling Point | 180 °C (predicted) |

| Density | 1.015 ± 0.06 g/cm³ (predicted) |

| pKa | 8.45 ± 0.19 (predicted) |

| Appearance | Powder or liquid |

| Purity | Typically ≥95% |

| Storage | Store under inert gas (nitrogen or argon) at 2–8 °C |

Synthesis

The synthesis of this compound is achieved through an aza-Michael addition of N-(3-aminopropyl)morpholine to acrylonitrile. This reaction is efficiently catalyzed by yttrium (III) nitrate hexahydrate in a protic solvent at ambient temperature. The use of yttrium nitrate as a catalyst offers high selectivity for the mono-cyanoethylation of the primary amine.

Experimental Protocol

The following experimental protocol is based on a general procedure reported for the yttrium nitrate-catalyzed aza-Michael addition of amines to acrylonitrile. For the synthesis of 3-((3-morpholinopropyl)amino)propanenitrile, the specific amine used is N-(3-aminopropyl)morpholine.

Materials:

-

N-(3-aminopropyl)morpholine

-

Acrylonitrile

-

Methanol (MeOH)

-

Yttrium (III) nitrate hexahydrate (Y(NO₃)₃·6H₂O)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve N-(3-aminopropyl)morpholine (1.0 equivalent) in methanol.

-

To this solution, add acrylonitrile (1.0 to 1.2 equivalents).

-

Add yttrium (III) nitrate hexahydrate (0.1 equivalents) to the reaction mixture.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, dilute the mixture with water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the mixture to remove the drying agent.

-

Remove the solvent under reduced pressure to yield the crude product.

-

It has been reported that for this specific compound, the product can be isolated in quantitative yield by a simple aqueous workup without the need for column chromatography.

Reaction Mechanism

The yttrium nitrate-catalyzed aza-Michael addition is believed to proceed through the coordination of the nitrile nitrogen of acrylonitrile to the yttrium ion. This coordination enhances the electrophilicity of the β-carbon of the Michael acceptor, facilitating the nucleophilic attack by the primary amine of N-(3-aminopropyl)morpholine. A proton transfer, likely mediated by the protic solvent (methanol), then completes the addition reaction to yield the final product.

Characterization

While specific, publicly available spectral data for this compound is limited, characterization would typically involve standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons, the propyl chain protons, and the ethylnitrile protons. The integration of these signals would confirm the ratio of these structural components.

-

¹³C NMR: The carbon NMR spectrum would provide evidence for all ten carbon atoms in the molecule, with distinct chemical shifts for the nitrile carbon, the carbons of the morpholine ring, and the aliphatic carbons of the propyl and ethyl chains.

-

-

High-Performance Liquid Chromatography (HPLC): HPLC would be used to assess the purity of the synthesized compound. A reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid) would likely provide good separation and a sharp peak for the pure product.

Biological and Pharmacological Properties

As of the latest literature review, there is no specific information available regarding the pharmacological properties, mechanism of action, or involvement in any signaling pathways for this compound.

However, the structural components of the molecule suggest potential areas for investigation:

-

Morpholine Moiety: The morpholine ring is a common feature in many biologically active compounds and is often introduced to improve physicochemical properties such as solubility and metabolic stability.

-

Propylamino Linker: The flexible propylamino linker can position the morpholine and nitrile groups in various spatial orientations, which could be important for binding to biological targets.

-

Nitrile Group: The nitrile group can act as a hydrogen bond acceptor and can be a precursor to other functional groups like amines or carboxylic acids through chemical or enzymatic transformations.

Given its structure, this compound could be a valuable scaffold or intermediate for the synthesis of novel compounds with potential therapeutic applications. Further research is required to explore its biological activity.

Experimental Workflow

The general workflow for the synthesis and characterization of this compound is outlined below.

Conclusion

This technical guide has provided a detailed overview of the synthesis and known properties of this compound. The yttrium nitrate-catalyzed aza-Michael addition offers an efficient and selective method for its preparation. While its biological profile remains to be elucidated, its chemical structure presents it as a promising building block for the development of novel molecules in various fields of chemical and pharmaceutical research. The information and protocols provided herein are intended to facilitate further investigation into this interesting compound.

In-Depth Technical Guide: Characterization of 3-(3-Morpholinopropylamino)propanenitrile (CAS 102440-39-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical characterization of 3-(3-Morpholinopropylamino)propanenitrile, a bifunctional molecule incorporating a morpholine, a secondary amine, and a nitrile group. This document details its physicochemical properties, proposed synthesis, and analytical characterization methods.

Chemical and Physical Properties

This compound is a chemical compound with the molecular formula C10H19N3O and a molecular weight of 197.28 g/mol .[1] It is typically available as a liquid or powder with a purity of 95-97%.[1][2]

| Property | Value | Reference |

| CAS Number | 102440-39-1 | [1] |

| Molecular Formula | C10H19N3O | [1] |

| Molecular Weight | 197.28 g/mol | [1] |

| Boiling Point | 180 °C (predicted) | |

| Density | 1.015 ± 0.06 g/cm³ (predicted) | |

| Appearance | Powder or liquid | [2] |

| Purity | 95% - 97% | [1][2] |

Synthesis Protocol

A plausible synthetic route for this compound involves the cyanoethylation of 4-(3-aminopropyl)morpholine. This reaction is a type of Michael addition.

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, a 250 mL round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.

-

Reagents: 4-(3-aminopropyl)morpholine (1 equivalent) is dissolved in a suitable solvent such as methanol.

-

Reaction: Acrylonitrile (1.1 equivalents) is added dropwise to the stirred solution at room temperature.

-

Heating and Monitoring: The reaction mixture is then heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in ethyl acetate and washed with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

Analytical Characterization

Comprehensive characterization is crucial to confirm the identity and purity of the synthesized compound. The following are typical analytical methods employed. While specific experimental data for this exact compound is not publicly available, representative data based on its structure are presented below.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Peaks corresponding to the morpholine ring protons, the propyl chain protons, and the ethylnitrile protons. |

| ¹³C NMR | Signals for the carbon atoms of the morpholine ring, the propyl chain, and the cyanoethyl group. |

| FT-IR (cm⁻¹) | Characteristic absorption bands for N-H stretching, C-H stretching, C≡N stretching (around 2250 cm⁻¹), and C-O-C stretching. |

| Mass Spectrometry (MS) | A molecular ion peak [M+H]⁺ consistent with the calculated molecular weight. |

Predicted ¹H NMR Data (CDCl₃, 400 MHz):

-

δ 3.70 (t, 4H, -CH₂-O-CH₂-)

-

δ 2.85 (t, 2H, -NH-CH₂-CH₂-CN)

-

δ 2.75 (t, 2H, -CH₂-NH-CH₂-)

-

δ 2.55 (t, 2H, -CH₂-CH₂-CN)

-

δ 2.45 (t, 4H, -CH₂-N-CH₂-)

-

δ 2.40 (t, 2H, morpholine-CH₂-CH₂-)

-

δ 1.70 (quintet, 2H, -CH₂-CH₂-CH₂-)

-

δ 1.50 (br s, 1H, -NH-)

Chromatographic Data

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity analysis.

-

Column: C18 column

-

Mobile Phase: A gradient of acetonitrile and water with an additive like formic acid.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm).

Experimental Workflows

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Caption: Synthetic workflow for this compound.

Caption: Analytical workflow for product characterization.

Biological Activity

Currently, there is no specific information in the public domain regarding the biological activity or signaling pathways associated with this compound. Nitrile-containing compounds, however, are a versatile class of molecules in medicinal chemistry and drug discovery. The nitrile group can act as a key pharmacophore, a bioisostere for other functional groups, or a reactive handle for covalent modification of biological targets. Further research is required to elucidate any potential biological roles of this specific compound.

Disclaimer: The experimental protocols and spectral data presented in this guide are proposed based on general chemical principles and may require optimization. All laboratory work should be conducted with appropriate safety precautions.

References

An In-depth Technical Guide to 3-(3-Morpholinopropylamino)propanenitrile as a Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Morpholinopropylamino)propanenitrile is a bifunctional organic molecule that holds significant potential as a versatile building block in the synthesis of complex chemical entities, particularly within the pharmaceutical and medicinal chemistry landscapes. Its structure incorporates a nucleophilic secondary amine, a reactive nitrile group, and a morpholine moiety, a common heterocycle in drug discovery known to often improve pharmacokinetic properties. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications in the development of novel bioactive molecules. While direct, published applications of this specific molecule are not extensively documented, its utility can be effectively demonstrated through analogy to structurally similar compounds that have been successfully employed in the synthesis of clinical candidates.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are summarized in the table below. This data is essential for its appropriate handling, storage, and use in synthetic protocols.

| Property | Value |

| CAS Number | 102440-39-1[1] |

| Molecular Formula | C10H19N3O[1] |

| Molecular Weight | 197.28 g/mol [1] |

| Appearance | Powder or liquid[2] |

| Boiling Point | 355.713 °C at 760 mmHg[1] |

| Purity | Typically ≥95%[1] |

| Storage Conditions | Store in a tightly closed container, under an inert atmosphere (nitrogen or argon), at 2–8 °C.[2] |

Spectroscopic Data (Predicted)

| Spectroscopy | Predicted Chemical Shifts / Frequencies |

| ¹H NMR | Signals corresponding to the morpholine ring protons, the propyl chain protons, and the ethylnitrile protons. |

| ¹³C NMR | Resonances for the carbon atoms of the morpholine ring, the propyl and ethyl chains, and the nitrile carbon. |

| IR Spectroscopy | Characteristic absorption bands for the C-N stretching of the amine, the C≡N stretching of the nitrile group (typically around 2240-2260 cm⁻¹), and C-O-C stretching of the morpholine ring. |

Synthesis of this compound

The most common and efficient method for the synthesis of β-aminopropanenitriles is the aza-Michael addition of an amine to acrylonitrile. This reaction is typically performed under mild conditions and often results in high yields.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis via Aza-Michael Addition

This protocol is based on a general procedure for the synthesis of β-aminopropanenitriles.

Materials:

-

3-Morpholinopropylamine

-

Acrylonitrile

-

Methanol (or another suitable solvent)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Water

Procedure:

-

In a round-bottom flask, dissolve 3-morpholinopropylamine (1.0 equivalent) in methanol.

-

To this solution, add acrylonitrile (1.0-1.2 equivalents) dropwise at room temperature with stirring.

-

The reaction mixture is stirred at room temperature for 24-72 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is taken up in ethyl acetate and washed with water.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the product.

Quantitative Data:

| Parameter | Value |

| Reactant Ratio | 1:1.05 (3-Morpholinopropylamine:Acrylonitrile) |

| Solvent | Methanol |

| Reaction Temperature | 45 ± 2 °C |

| Reaction Time | ~5 hours |

| Yield | Quantitative |

Core Reactivity and Synthetic Potential

This compound is a trifunctional building block, offering several avenues for synthetic transformations:

-

Nucleophilic Secondary Amine: The secondary amine is a potent nucleophile and can react with a variety of electrophiles, such as alkyl halides, acyl chlorides, and isocyanates, to introduce further complexity.

-

Versatile Nitrile Group: The nitrile functionality can be:

-

Hydrolyzed to a carboxylic acid under acidic or basic conditions.

-

Reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

-

Reacted with organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis.

-

-

Morpholine Moiety: The morpholine ring can influence the molecule's solubility and pharmacokinetic profile in a drug development context.

Caption: Reactivity of this compound.

Case Study: Analogy in Fluoroquinolone Synthesis

The utility of β-aminopropanenitriles as key intermediates is well-established. For instance, (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a structural analog of our title compound, is a crucial building block in the stereoselective synthesis of PF-00951966, a potent fluoroquinolone antibiotic. This multi-step synthesis highlights the importance of the aminonitrile scaffold in constructing medicinally relevant molecules.[3]

Proposed Synthetic Application: Synthesis of a Hypothetical PI3K/mTOR Inhibitor

The morpholine moiety is a key pharmacophore in a number of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors.[4] Leveraging this, we can propose a hypothetical synthetic route to a novel dual PI3K/mTOR inhibitor using this compound as a key building block.

Proposed Target Molecule: A pyrimidine-based inhibitor.

Key Synthetic Step: Nucleophilic aromatic substitution of a di-chlorinated pyrimidine with this compound.

Caption: Proposed synthesis of a hypothetical PI3K/mTOR inhibitor.

Experimental Protocol: Nucleophilic Aromatic Substitution

Materials:

-

2,4-dichloro-5-cyanopyrimidine

-

This compound

-

Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of 2,4-dichloro-5-cyanopyrimidine (1.0 equivalent) in DMF, add this compound (1.1 equivalents) and DIPEA (2.0 equivalents).

-

The reaction mixture is heated to 80 °C and stirred for 12 hours.

-

After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford the desired product.

Hypothetical Quantitative Data:

| Parameter | Value |

| Reaction Type | Nucleophilic Aromatic Substitution |

| Solvent | DMF |

| Base | DIPEA |

| Temperature | 80 °C |

| Expected Yield | 75-85% |

Proposed Biological Relevance and Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4] Dual inhibitors of PI3K and mTOR are of significant interest in oncology. The hypothetical molecule synthesized above, incorporating the morpholine and nitrile functionalities, could potentially inhibit this pathway, leading to apoptosis of cancer cells.

Caption: Hypothetical inhibition of the PI3K/mTOR pathway.

Conclusion

This compound is a readily accessible and highly versatile building block with significant, albeit largely untapped, potential in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of diverse molecular scaffolds. While direct applications in the synthesis of named, complex molecules are not yet widely reported, the successful use of analogous β-aminopropanenitriles in medicinal chemistry strongly suggests its utility. The proposed synthesis of a hypothetical PI3K/mTOR inhibitor serves as a cogent example of how this building block could be employed in the development of novel therapeutic agents. As the demand for novel chemical entities in drug discovery continues to grow, the exploration of such versatile building blocks will be paramount.

References

- 1. CAS 102440-39-1 | this compound - Synblock [synblock.com]

- 2. 3-(Methylamino)propanenitrile | Research Chemical [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold of 3-(3-Morpholinopropylamino)propanenitrile in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery, the strategic design and synthesis of novel molecular entities with therapeutic potential is paramount. Central to this endeavor is the use of versatile chemical scaffolds that provide a framework for the development of targeted and effective pharmaceuticals. 3-(3-Morpholinopropylamino)propanenitrile is one such scaffold, a unique bifunctional molecule that, while not a therapeutic agent in itself, offers significant potential as a building block in the synthesis of a diverse range of biologically active compounds. Its structure combines two key pharmacophores: the morpholinopropylamino moiety, a common feature in many approved drugs, and the aminopropanenitrile group, which serves as a valuable synthon in organic chemistry.

This technical guide provides a comprehensive overview of the applications of this compound in medicinal chemistry. It explores the therapeutic relevance of its constituent chemical motifs by examining their presence in established drugs, details relevant biological pathways, and provides practical experimental protocols for the synthesis of related compounds.

The Morpholinopropylamino Moiety: A Privileged Structure in Drug Design

The morpholine ring is a ubiquitous feature in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility. When extended with a propylamino linker, it forms the morpholinopropylamino side chain, which is found in a number of highly successful therapeutic agents, particularly in the field of oncology. This moiety often plays a crucial role in binding to the target protein and optimizing the pharmacokinetic profile of the drug.

Case Study: Tyrosine Kinase Inhibitors

A prominent class of drugs where the morpholino-containing side chain is critical for activity is the tyrosine kinase inhibitors (TKIs). These drugs target key enzymes in signaling pathways that are often dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and the PI3K/mTOR pathway.

Gefitinib (Iressa®) and Erlotinib (Tarceva®) are first-generation EGFR inhibitors used in the treatment of non-small-cell lung cancer. Both of these molecules feature a quinazoline core, but it is the nature of the side chain at the 6- or 7-position of this core that is crucial for their activity and solubility. While these specific drugs utilize a morpholinoethoxy or other similar side chains, the underlying principle of using a morpholino-containing chain to occupy a specific pocket in the ATP-binding site of the kinase is well-established. The morpholinopropylamino group of our core scaffold is an excellent candidate for incorporation into similar TKI designs.

Imatinib (Gleevec®) , a broader-spectrum TKI used for chronic myeloid leukemia and other cancers, also incorporates a piperazinylmethyl group, which is structurally and functionally related to the morpholinopropylamino moiety, highlighting the importance of such basic, flexible side chains in achieving potent kinase inhibition.

Quantitative Data on Relevant Bioactive Molecules

To illustrate the therapeutic potential of scaffolds related to this compound, the following table summarizes the in vitro biological activity of several key tyrosine kinase inhibitors.

| Compound | Primary Target(s) | IC50 Values | Cell Line/Assay Conditions |

| Gefitinib | EGFR | 0.003 µM - 0.39 µM | EGFR-mutant lung adenocarcinoma cell lines (e.g., H3255, PC-9).[1] |

| Erlotinib | EGFR | 1.26 µM - 5.8 µM | Pancreatic cancer cell lines (e.g., BxPC-3, AsPc-1).[2] |

| Imatinib | v-Abl, c-Kit, PDGFR | 0.6 µM (v-Abl), 0.1 µM (c-Kit), 0.1 µM (PDGFR) | Cell-free or cell-based assays.[3][4] |

| Imatinib | BCR-ABL | 267 nM | K562 chronic myeloid leukemia cells.[5] |

The Aminopropanenitrile Moiety: A Versatile Synthetic Handle

The aminopropanenitrile portion of the core molecule is a valuable and reactive functional group in organic synthesis. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, making it a versatile precursor for a wide range of heterocyclic structures. In medicinal chemistry, the nitrile group itself can act as a hydrogen bond acceptor or as a bioisostere for other functional groups.[6]

While less common as a key pharmacophore in the final drug structure compared to the morpholine moiety, the aminopropanenitrile unit is a critical intermediate in the synthesis of various therapeutic agents. For example, aminonitrile-containing compounds are being explored as inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of diabetes.

Key Signaling Pathways

The therapeutic potential of compounds derived from the this compound scaffold is often linked to their ability to modulate critical cellular signaling pathways that are implicated in disease.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) pathway is a major driver of cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. TKIs like Gefitinib and Erlotinib inhibit EGFR, thereby blocking downstream signaling.

Caption: Simplified EGFR signaling cascade leading to cell proliferation.

PI3K/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is another critical regulator of cell growth, proliferation, and survival. Its overactivation is common in many cancers, making it an attractive therapeutic target.

Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth.

Experimental Protocols

The following protocols are representative examples of synthetic transformations relevant to the use of this compound and its constituent moieties in the synthesis of medicinally relevant compounds.

Protocol 1: Synthesis of a 4-Anilinoquinazoline Core (Gefitinib Analog)

This protocol outlines a general method for the nucleophilic aromatic substitution reaction to form the core of many EGFR inhibitors.

Caption: Workflow for the synthesis of a key anilinoquinazoline intermediate.

Materials:

-

4-Chloro-6,7-dimethoxyquinazoline (1.0 eq)

-

3-Chloro-4-fluoroaniline (1.1 eq)

-

Isopropanol

Procedure:

-

To a stirred suspension of 4-chloro-6,7-dimethoxyquinazoline in isopropanol, add 3-chloro-4-fluoroaniline.

-

Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold isopropanol and then with diethyl ether.

-

Dry the product under vacuum to yield the desired 4-(3-chloro-4-fluoroanilino)-6,7-dimethoxyquinazoline.

Protocol 2: O-Alkylation with a Morpholinopropyl Side Chain

This protocol demonstrates a method to introduce the morpholinopropyl side chain, a key step in synthesizing analogs from a phenolic precursor. This is where a derivative of the title compound could be introduced.

Materials:

-

4-(3-Chloro-4-fluoroanilino)-7-hydroxy-6-methoxyquinazoline (1.0 eq)

-

4-(3-Chloropropyl)morpholine (1.2 eq)

-

Potassium carbonate (K2CO3) (2.0 eq)

-

Dimethylformamide (DMF)

Procedure:

-

To a solution of the phenolic quinazoline in DMF, add potassium carbonate.

-

Add 4-(3-chloropropyl)morpholine to the mixture.

-

Heat the reaction to 80-90 °C and stir for 8-12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice-water.

-

The product will precipitate. Collect the solid by filtration.

-

Wash the solid thoroughly with water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure O-alkylated product.

Conclusion

This compound represents a valuable and versatile scaffold for medicinal chemists. While not a drug itself, its constituent parts, the morpholinopropylamino and aminopropanenitrile moieties, are present in or are key to the synthesis of numerous biologically active compounds. The morpholine-containing side chain is particularly prevalent in the design of potent and selective kinase inhibitors targeting critical cancer pathways such as EGFR and PI3K/mTOR. The nitrile functionality provides a synthetic handle for further chemical elaboration. This guide has provided an overview of the potential applications of this scaffold, supported by data on relevant drugs, an examination of key signaling pathways, and practical synthetic protocols. For researchers in drug discovery, this compound should be considered a promising starting point for the development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 3-(3-Morpholinopropylamino)propanenitrile in the Synthesis of Novel Heterocyclic Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel heterocyclic compounds remains a cornerstone of modern medicinal chemistry and drug discovery. These cyclic structures, containing at least one heteroatom, are integral to a vast array of biologically active molecules and approved pharmaceuticals. A key strategy in the development of new therapeutic agents involves the design and synthesis of unique heterocyclic scaffolds. This technical guide explores the potential utility of the versatile building block, 3-(3-Morpholinopropylamino)propanenitrile, in the generation of diverse and novel heterocyclic frameworks.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical characteristics of a starting material is paramount for its effective application in synthesis. The properties of this compound are summarized below.

| Property | Value |

| CAS Number | 102440-39-1 |

| Molecular Formula | C₁₀H₁₉N₃O |

| Molecular Weight | 197.28 g/mol |

| Appearance | Not specified in available literature |

| Boiling Point | Not specified in available literature |

| Melting Point | Not specified in available literature |

| Solubility | Not specified in available literature |

Synthetic Utility and Reaction Pathways

Potential Synthetic Applications

Based on the known reactivity of related β-aminonitriles, several hypothetical synthetic routes can be proposed for the construction of novel heterocycles using this compound as a key starting material.

1. Synthesis of Substituted Pyrimidines and Pyridines:

The secondary amine and the nitrile group present a potential platform for the synthesis of nitrogen-containing six-membered heterocycles. Reaction with diketones, ketoesters, or other suitable bifunctional electrophiles could lead to the formation of substituted pyrimidine or pyridine rings. The morpholinopropyl side chain would be incorporated into the final structure, potentially influencing its pharmacological properties.

Workflow for a Hypothetical Pyrimidine Synthesis:

Caption: Hypothetical workflow for pyrimidine synthesis.

2. Participation in Multicomponent Reactions:

Multicomponent reactions (MCRs), such as the Biginelli or Hantzsch reactions, are powerful tools for the rapid assembly of complex molecules from simple starting materials. The amine functionality of this compound could allow it to participate as the nitrogen-containing component in such reactions, leading to the formation of dihydropyrimidines or dihydropyridines bearing the morpholinopropyl substituent.

Logical Flow for a Potential Biginelli-type Reaction:

Caption: Logic diagram for a multicomponent reaction.

Experimental Protocols (Hypothetical)

The following are generalized, hypothetical protocols based on standard synthetic methodologies for related compounds. These would require significant optimization and adaptation for the specific substrate, this compound.

General Procedure for a [4+2] Cycloaddition to form a Pyridine Derivative:

-

To a solution of this compound (1.0 eq) in an appropriate solvent (e.g., ethanol, DMF), add an α,β-unsaturated ketone (1.1 eq) and a catalyst (e.g., a Lewis acid or a Brønsted acid).

-

Heat the reaction mixture to reflux for a specified period (e.g., 6-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

-

Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and mass spectrometry).

Conclusion and Future Directions

While the direct application of this compound in the synthesis of novel heterocyclic compounds is not yet documented in peer-reviewed literature, its chemical structure presents a promising scaffold for the generation of a variety of heterocyclic systems. The presence of multiple reactive functional groups offers the potential for its use in a range of cyclization and multicomponent reactions. Further research is warranted to explore the reactivity of this compound and to establish its utility as a building block in the synthesis of new, biologically active heterocyclic molecules. The development of robust synthetic protocols for its conversion into diverse heterocyclic frameworks could provide a valuable addition to the toolkit of medicinal chemists and drug discovery professionals.

Signaling Pathway Implication (Hypothetical):

Should the synthesized heterocyclic compounds exhibit biological activity, for instance as kinase inhibitors, their mechanism of action could be elucidated through pathway analysis.

Caption: Potential PI3K/mTOR signaling pathway inhibition.

The Emerging Potential of 3-(3-Morpholinopropylamino)propanenitrile as a Versatile Pharmaceutical Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical development, the identification of versatile and efficient building blocks is paramount to the successful synthesis of novel active pharmaceutical ingredients (APIs). 3-(3-Morpholinopropylamino)propanenitrile, a bifunctional molecule incorporating a morpholine ring, a secondary amine, and a nitrile group, presents itself as a promising, yet underexplored, pharmaceutical intermediate. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and an in-depth analysis of its potential applications in drug discovery and development. By examining the reactivity of its constituent functional groups, we elucidate plausible synthetic pathways to key heterocyclic scaffolds prevalent in medicinal chemistry. This document serves as a foundational resource for researchers and scientists in the pharmaceutical industry, aiming to leverage the synthetic potential of this intriguing molecule.

Introduction

The morpholine moiety is a well-established "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties, such as aqueous solubility, metabolic stability, and bioavailability.[1] Similarly, the aminonitrile scaffold is a valuable precursor in the synthesis of a wide array of nitrogen-containing heterocycles that form the core of many therapeutic agents. The compound this compound uniquely combines these two valuable pharmacophores, offering a strategic starting point for the synthesis of diverse and complex molecular architectures.

This whitepaper will delve into the technical aspects of this compound, providing a detailed examination of its properties and synthetic utility.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an intermediate is crucial for its effective use in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 3-((3-Morpholinopropyl)amino)propanenitrile | |

| CAS Number | 102440-39-1 | |

| Molecular Formula | C₁₀H₁₉N₃O | |

| Molecular Weight | 197.28 g/mol | |

| Appearance | Powder or liquid | |

| Boiling Point | 355.713 °C at 760 mmHg | |

| Storage | Store in a tightly closed container, in a cool, dry, well-ventilated area. | |

| Purity | Typically available at ≥95% |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is typically achieved through a Michael addition of 3-morpholinopropan-1-amine to acrylonitrile. The following protocol is a detailed representation of this synthesis.

Materials and Reagents

-

3-Morpholinopropan-1-amine

-

Acrylonitrile

-

Methanol (or other suitable solvent)

-

Yttrium(III) nitrate hexahydrate (catalyst, optional)

-

Ethyl acetate

-

Water (deionized)

-

Anhydrous sodium sulfate

-

Silica gel (for column chromatography)

-

Petroleum ether

Experimental Procedure

-

Reaction Setup: In a one-necked round-bottom flask equipped with a magnetic stirrer, dissolve 3-morpholinopropan-1-amine (1.0 equivalent) in methanol.

-

Addition of Acrylonitrile: To the stirred solution, add acrylonitrile (1.0-1.2 equivalents).

-

Catalyst Addition (Optional): If a catalyst is used, add yttrium(III) nitrate hexahydrate (0.1 equivalents) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, dilute the mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield pure this compound.

Potential as a Pharmaceutical Intermediate: Synthetic Transformations

The synthetic versatility of this compound stems from the reactivity of its secondary amine and nitrile functional groups. These groups can be independently or concertedly transformed to generate a variety of complex molecular scaffolds.

Reactions of the Nitrile Group

The nitrile functionality is a valuable precursor to several key chemical moieties in drug molecules.

-

Reduction to Primary Amines: The nitrile group can be readily reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation yields a diamine, a common structural motif in many APIs.

-

Hydrolysis to Carboxylic Acids: Acid- or base-catalyzed hydrolysis of the nitrile group affords the corresponding carboxylic acid. This allows for the introduction of a carboxylic acid functionality, which can serve as a handle for further derivatization or as a key interacting group with biological targets.

-

Cyclization Reactions: The nitrile group can participate in cyclization reactions with adjacent functional groups or with external reagents to form various heterocyclic rings, which are central to the structure of many pharmaceuticals.

Reactions of the Secondary Amine Group

The secondary amine in this compound can undergo a variety of transformations to introduce further complexity and diversity.

-

N-Alkylation and N-Arylation: The secondary amine can be alkylated or arylated to introduce various substituents, allowing for the fine-tuning of the molecule's properties.

-

Acylation: Reaction with acylating agents, such as acid chlorides or anhydrides, yields the corresponding amides. This is a common strategy for introducing specific side chains in drug molecules.

-

Reductive Amination: The secondary amine can participate in reductive amination reactions with aldehydes or ketones to form tertiary amines.

Potential Signaling Pathways and Biological Relevance

While no specific biological activity has been reported for this compound itself, its structural components suggest potential areas of pharmacological interest.

-

Morpholine-Containing Drugs: The morpholine ring is a key component of many approved drugs with diverse therapeutic applications, including anticancer agents (e.g., Gefitinib), antibiotics (e.g., Linezolid), and antidepressants (e.g., Reboxetine). The presence of the morpholine moiety in this compound suggests that its derivatives could potentially interact with a wide range of biological targets.

-

Aminopropionitrile Derivatives: Certain aminopropionitrile derivatives have been investigated for their biological activities. For instance, β-aminopropionitrile (BAPN) is known to be a lathyrogen, an inhibitor of lysyl oxidase, which has implications in connective tissue disorders. While this suggests a potential for toxicity, it also highlights the possibility of designing derivatives with specific and targeted biological effects.

Visualizing Synthetic Potential: Diagrams and Workflows

The following diagrams, generated using the DOT language, illustrate the potential synthetic transformations of this compound and a general experimental workflow.

Caption: Potential synthetic transformations of the core molecule.

Caption: A typical workflow for the synthesis of the title compound.

Conclusion and Future Outlook

This compound is a readily accessible and highly functionalized molecule that holds considerable promise as a versatile intermediate in pharmaceutical synthesis. Its unique combination of a morpholine ring, a reactive secondary amine, and a transformable nitrile group provides a rich platform for the generation of diverse chemical libraries for drug discovery. While direct applications in the synthesis of currently marketed drugs have not been prominently documented in public literature, the fundamental reactivity of its functional groups strongly suggests its potential for the construction of novel APIs. Future research should focus on exploring the full scope of its synthetic transformations and evaluating the biological activities of its derivatives. This will undoubtedly pave the way for the utilization of this promising intermediate in the development of the next generation of therapeutic agents.

References

An In-depth Technical Guide to the Reactivity and Functional Groups of 3-(3-Morpholinopropylamino)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and functional groups of the bifunctional molecule 3-(3-Morpholinopropylamino)propanenitrile. Possessing a unique combination of a morpholine ring, a secondary amine, and a nitrile group, this compound presents a versatile scaffold for chemical synthesis and drug discovery. This document details its physicochemical properties, explores the reactivity of its constituent functional groups, provides a putative synthesis protocol, and discusses its potential biological significance as a modulator of key cellular signaling pathways.

Chemical and Physical Properties

This compound, with the CAS number 102440-39-1, is a distinct chemical entity with the molecular formula C₁₀H₁₉N₃O and a molecular weight of 197.28 g/mol .[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 102440-39-1 | [1] |

| Molecular Formula | C₁₀H₁₉N₃O | [1] |

| Molecular Weight | 197.28 g/mol | [1] |

| Boiling Point | 180 °C (Predicted) | [2] |

| Density | 1.015 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 8.45 ± 0.19 (Predicted) | [2] |

| Appearance | Powder or liquid | [3] |

| Purity | Typically ≥95% | [1] |

Functional Groups and Reactivity

The chemical behavior of this compound is dictated by the interplay of its three primary functional groups: the morpholine ring, the secondary amine, and the nitrile group.

Morpholine Moiety

The morpholine ring is a saturated heterocycle containing both an ether and a secondary amine functionality. The presence of the ether oxygen atom withdraws electron density from the nitrogen, rendering the morpholine nitrogen less nucleophilic and less basic compared to structurally similar cyclic amines like piperidine. Despite this, the morpholine nitrogen can still participate in a variety of chemical transformations typical of secondary amines, including N-alkylation, acylation, and condensation reactions.

Secondary Amine

The secondary amine linking the morpholinopropyl and cyanoethyl moieties is a key site of reactivity. As a nucleophile, it can readily undergo:

-

Alkylation: Reaction with alkyl halides or other electrophiles to form tertiary amines.

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield tertiary amines.

Nitrile Group

The nitrile (-C≡N) group is a versatile functional group that can be transformed into a variety of other functionalities:

-

Reduction to Primary Amines: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This reaction is fundamental in the synthesis of polyamines.

-

Hydrolysis to Carboxylic Acids: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, proceeding through an amide intermediate.

-

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the electrophilic carbon of the nitrile to form ketones after hydrolysis of the intermediate imine.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published, a putative synthesis can be derived from analogous reactions reported in the literature. The most plausible route involves a Michael addition of N-(3-aminopropyl)morpholine to acrylonitrile.

Putative Synthesis of this compound

This protocol is based on the general procedure for the synthesis of β-aminonitriles via Michael addition.

Reaction Scheme:

Figure 1: Synthesis of this compound.

Materials:

-

N-(3-aminopropyl)morpholine

-

Acrylonitrile

-

Methanol (or other suitable solvent)

-

Yttrium (III) Nitrate Hexahydrate (catalyst, optional)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Water

Procedure:

-

In a round-bottom flask, dissolve N-(3-aminopropyl)morpholine (1.0 equivalent) in methanol.

-

Add acrylonitrile (1.0-1.2 equivalents) dropwise to the solution at room temperature with stirring. Note: The reaction can be exothermic.

-

Optionally, add a catalytic amount of Yttrium (III) nitrate hexahydrate (e.g., 10 mol%) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 24-72 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield the crude product.

-

The product can be purified by column chromatography on silica gel if necessary, although some reports suggest that aqueous workup may be sufficient to obtain a product of high purity.[4]

Expected Spectroscopic Data:

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the morpholine ring protons (typically in the range of 2.4-3.7 ppm), methylene protons of the propyl and ethyl chains, and a broad singlet for the secondary amine proton (NH). |

| ¹³C NMR | Resonances for the carbons of the morpholine ring (around 54 and 67 ppm), the aliphatic carbons of the propyl and ethyl chains, and the characteristic signal for the nitrile carbon (typically downfield, around 118-120 ppm). |

| IR Spectroscopy | A characteristic sharp absorption band for the nitrile group (C≡N) around 2240-2260 cm⁻¹. N-H stretching vibration for the secondary amine in the region of 3300-3500 cm⁻¹. C-N stretching vibrations for the amines and C-O-C stretching for the morpholine ether linkage in the fingerprint region. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be expected at m/z = 197. Fragmentation patterns would likely involve cleavage at the C-N bonds and fragmentation of the morpholine ring. |

Biological Activity and Signaling Pathways

Morpholine-containing compounds are recognized as "privileged structures" in medicinal chemistry due to their favorable physicochemical properties and their ability to interact with a wide range of biological targets.[5] Derivatives of morpholine have been investigated for a multitude of therapeutic applications, including as anticancer, anti-inflammatory, and neuroprotective agents.[6]

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

A significant body of research has identified morpholine derivatives as potent inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[7][8][9][10] This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[8][9] The morpholine moiety is often a key pharmacophoric element in these inhibitors, contributing to their binding affinity and selectivity.

Figure 2: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway.

The diagram above illustrates the canonical PI3K/Akt/mTOR signaling cascade and the putative points of inhibition by morpholine-containing compounds like this compound. By targeting key kinases such as PI3K and mTOR, these molecules can disrupt downstream signaling, leading to decreased protein synthesis, cell growth, and proliferation, which are critical processes in cancer progression.

Experimental Workflow for Reactivity Analysis

To fully characterize the reactivity of this compound, a systematic experimental workflow is recommended.

Figure 3: Workflow for reactivity analysis.

This workflow outlines the key steps from synthesis and purification to structural confirmation and subsequent reactivity studies. Each reaction should be carefully monitored, and the products should be thoroughly characterized using modern analytical techniques to confirm their structures and assess reaction yields and purity.

Conclusion

This compound is a molecule with significant potential in synthetic chemistry and drug discovery. Its distinct functional groups offer multiple avenues for chemical modification, allowing for the creation of diverse molecular libraries. The established link between morpholine-containing compounds and the inhibition of the PI3K/Akt/mTOR signaling pathway highlights the potential of this scaffold in the development of novel therapeutics, particularly in oncology. Further investigation into the specific reactivity and biological activity of this compound is warranted to fully elucidate its potential.

References

- 1. CAS 102440-39-1 | this compound - Synblock [synblock.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. researchgate.net [researchgate.net]

- 5. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Pivotal Role of 3-(3-Morpholinopropylamino)propanenitrile in the Synthesis of Bioactive Molecules: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine scaffold is a cornerstone in modern medicinal chemistry, renowned for imparting favorable physicochemical properties such as aqueous solubility and metabolic stability to drug candidates. This technical guide delves into the specific role and synthetic utility of the trifunctional building block, 3-(3-Morpholinopropylamino)propanenitrile. While direct literature examples of its incorporation into named bioactive molecules are sparse, its chemical architecture—featuring a morpholine ring, a secondary amine, and a propanenitrile chain—presents a versatile platform for the synthesis of novel therapeutic agents, particularly in the realm of kinase inhibitors. This document provides a comprehensive overview of its synthesis, potential synthetic transformations, and its prospective role in constructing molecules targeting critical signaling pathways, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.

Introduction: The Morpholine Moiety in Drug Discovery

The morpholine ring is a privileged N-heterocycle widely incorporated into the structures of numerous approved drugs and clinical candidates. Its presence can enhance the pharmacological profile of a molecule by improving its solubility, metabolic stability, and oral bioavailability. The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets. Furthermore, the saturated nature of the ring provides a three-dimensional structural element that can be exploited for optimizing binding affinity and selectivity.

Molecules containing the morpholine moiety have demonstrated a wide range of biological activities, including anticancer, antibacterial, and antiviral properties. A particularly significant application of morpholine-containing compounds is in the development of protein kinase inhibitors, a major class of targeted cancer therapeutics.

Physicochemical Properties of this compound

Understanding the physicochemical properties of a synthetic building block is crucial for its effective utilization in drug discovery programs. The key properties of this compound are summarized in Table 1.

| Property | Value | Reference |

| CAS Number | 102440-39-1 | N/A |

| Molecular Formula | C₁₀H₁₉N₃O | N/A |

| Molecular Weight | 197.28 g/mol | N/A |

| Appearance | Liquid | N/A |

| Boiling Point | 355.7 °C at 760 mmHg | N/A |

| Density | 1.015 g/cm³ | N/A |

| pKa | 8.45 (predicted) | N/A |

Synthesis of this compound

The synthesis of the title compound is achieved through a straightforward and efficient two-step process, commencing with the readily available starting materials morpholine and acrylonitrile. The overall synthetic workflow is depicted below.

Experimental Protocol: Synthesis of N-(3-Aminopropyl)morpholine

This procedure follows a two-step process involving the formation of 3-morpholinopropionitrile followed by its reduction.

Step 1: Synthesis of 3-Morpholinopropionitrile

-

To a stirred solution of morpholine (1.0 eq) in a suitable solvent such as water or a lower alcohol, slowly add acrylonitrile (1.0-1.1 eq) at a temperature maintained between 20-40°C.

-

The reaction is exothermic and should be controlled by external cooling.

-

After the addition is complete, continue stirring at room temperature for 1-2 hours until the reaction is complete (monitored by TLC or GC).

-

The solvent is removed under reduced pressure to yield crude 3-morpholinopropionitrile, which can be purified by vacuum distillation.

Step 2: Hydrogenation to N-(3-Aminopropyl)morpholine

-

The crude or purified 3-morpholinopropionitrile is dissolved in a suitable solvent (e.g., ethanol, methanol) saturated with ammonia.

-

A hydrogenation catalyst, such as Raney Nickel or a supported palladium catalyst, is added to the solution.

-

The mixture is hydrogenated in a high-pressure reactor under a hydrogen atmosphere (typically 50-100 atm) at a temperature of 80-120°C.

-

Upon completion of the reaction (monitored by the cessation of hydrogen uptake), the catalyst is filtered off.

-

The solvent is removed by distillation, and the resulting N-(3-aminopropyl)morpholine is purified by vacuum distillation.

Experimental Protocol: Synthesis of this compound

This synthesis is an example of a Michael addition, specifically a cyanoethylation reaction.

-

To a stirred solution of N-(3-aminopropyl)morpholine (1.0 eq) in a protic solvent like methanol or ethanol, add acrylonitrile (1.0-1.2 eq) dropwise at room temperature.

-

The reaction mixture is then heated to reflux for several hours until the starting amine is consumed (monitored by TLC or GC).

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation or column chromatography on silica gel to afford this compound as a liquid.

Role in the Synthesis of Bioactive Molecules: A Prospective Outlook

While specific examples of this compound as a direct precursor to a named bioactive molecule are not readily found in the current scientific literature, its structural features suggest significant potential in drug discovery. The secondary amine provides a nucleophilic center for further functionalization, while the nitrile group is a versatile functional handle that can be transformed into a variety of other groups.

The Morpholinopropylamino Moiety in Kinase Inhibitors

The morpholine group is a key pharmacophore in a multitude of kinase inhibitors. For instance, in the PI3K/mTOR signaling pathway, several inhibitors incorporate a morpholino-pyrimidine core. The morpholine oxygen can form a crucial hydrogen bond with the hinge region of the kinase domain.

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.

Table 2 presents IC₅₀ values for some morpholine-containing PI3K/mTOR inhibitors, highlighting the potency that this scaffold can confer.

| Compound | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) | Cell Line | Antiproliferative IC₅₀ (µM) |

| GDC-0941 (Pictilisib) | 3 | 17 | PC3 | 0.28 |

| BKM120 (Buparlisib) | 52 | - | U87MG | 0.17 |

| LY294002 | 1400 | - | Various | 10-20 |

Data compiled from various public sources.

Synthetic Utility of the Propanenitrile Group

The propanenitrile moiety in this compound offers a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities.

-

Reduction to a Primary Amine: The nitrile can be reduced to a primary amine using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This would transform the molecule into a diamine, a common structural motif in bioactive compounds, enabling further derivatization or interaction with biological targets.

-

Hydrolysis to a Carboxylic Acid: Acidic or basic hydrolysis of the nitrile group yields a carboxylic acid. This introduces a key functional group for forming amide bonds or acting as a hydrogen bond donor/acceptor.

-

Conversion to Tetrazoles: The nitrile can react with azides (e.g., sodium azide) to form a tetrazole ring, which is often used as a bioisostere for a carboxylic acid group in drug design.

A hypothetical synthetic pathway illustrating the potential of this compound as a scaffold is presented below.

Conclusion

This compound is a readily accessible and versatile synthetic building block. While its direct application in the synthesis of currently marketed drugs is not documented, its constituent functional groups—the morpholine ring, the secondary amine, and the propanenitrile chain—are all highly relevant in medicinal chemistry. The morpholinopropylamino moiety is a proven pharmacophore, particularly in the design of potent kinase inhibitors targeting pathways like PI3K/AKT/mTOR. The propanenitrile group provides a valuable synthetic handle for further molecular elaboration. For drug discovery and development professionals, this compound represents a promising, yet underexplored, starting material for the generation of novel and diverse libraries of bioactive molecules. Further research into its synthetic applications is warranted to fully unlock its potential in the development of next-generation therapeutics.

Structural Analysis and Confirmation of 3-(3-Morpholinopropylamino)propanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis and confirmation of the organic compound 3-(3-Morpholinopropylamino)propanenitrile. The document details its chemical and physical properties, provides protocols for its synthesis and structural elucidation using various spectroscopic methods, and discusses its potential relevance in drug discovery based on the known bioactivities of related morpholine-containing compounds.

Compound Profile

This compound is a tertiary amine and a nitrile-containing organic molecule. Its structure comprises a morpholine ring linked via a propylamino bridge to a propanenitrile tail.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₉N₃O | - |

| Molecular Weight | 197.28 g/mol | - |

| CAS Number | 102440-39-1 | - |

| Predicted Boiling Point | 180 °C | [1] |

| Predicted Density | 1.015 ± 0.06 g/cm³ | [1] |

| Predicted pKa | 8.45 ± 0.19 | [1] |

Synthesis Protocol

The synthesis of this compound can be achieved through a Michael addition reaction. The following protocol is based on a general procedure for the synthesis of related aminopropanenitriles.

Experimental Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve 3-morpholinopropan-1-amine (1 equivalent) in a suitable solvent such as methanol.

-

Addition of Reagent: To the stirred solution, add acrylonitrile (1.1 equivalents) dropwise at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting amine is consumed.

-

Workup: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent. The residue is then diluted with water and extracted with an appropriate organic solvent, such as ethyl acetate.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. If necessary, the product can be further purified by column chromatography on silica gel.

Structural Confirmation: Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.70 | t | 4H | -O-CH₂ - (Morpholine) |

| ~ 2.85 | t | 2H | -NH-CH₂ -CH₂-CN |

| ~ 2.70 | t | 2H | -NH-CH₂-CH₂ -CH₂-N- |

| ~ 2.55 | t | 2H | -CH₂-CH₂ -CN |

| ~ 2.45 | t | 4H | -N-CH₂ - (Morpholine) |

| ~ 1.75 | p | 2H | -NH-CH₂-CH₂ -CH₂-N- |

| ~ 1.50 (broad s) | s | 1H | -NH - |

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 118.0 | -C N (Nitrile) |

| ~ 67.0 | -O-C H₂- (Morpholine) |

| ~ 57.0 | -NH-CH₂-C H₂-CH₂-N- |

| ~ 53.5 | -N-C H₂- (Morpholine) |

| ~ 48.0 | -NH-C H₂-CH₂-CN |

| ~ 26.0 | -NH-CH₂-C H₂-CH₂-N- |

| ~ 18.0 | -CH₂-C H₂-CN |

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.

-

Data Processing: Process the raw data using appropriate software to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Medium, broad | N-H stretch (secondary amine) |

| 2950 - 2850 | Strong | C-H stretch (aliphatic) |

| 2240 - 2260 | Medium, sharp | C≡N stretch (nitrile) |

| 1450 - 1470 | Medium | C-H bend (alkane) |

| 1110 - 1130 | Strong | C-O-C stretch (ether in morpholine) |

Experimental Protocol for FT-IR Spectroscopy:

-

Sample Preparation: A small amount of the neat liquid sample is placed between two potassium bromide (KBr) plates to form a thin film.

-

Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Fragmentation

| m/z | Predicted Fragment Ion |

| 197 | [M]⁺ (Molecular Ion) |

| 100 | [M - C₃H₅N₂]⁺ (Morpholinomethyl cation) |

| 86 | [C₄H₈NO]⁺ (Morpholine ring fragment) |

| 57 | [C₃H₅N]⁺ (Propionitrile fragment) |

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) is used to generate ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Potential Biological Relevance and Signaling Pathways

While specific biological activities for this compound have not been extensively reported, the morpholine moiety is a well-established pharmacophore in medicinal chemistry.[2][3] Morpholine-containing compounds are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and central nervous system (CNS) effects.[4]

The presence of the morpholine ring can improve the pharmacokinetic properties of a drug candidate, such as its solubility and ability to cross the blood-brain barrier. One of the common mechanisms of action for anti-inflammatory drugs is the inhibition of the cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.

Hypothetical Signaling Pathway: Anti-Inflammatory Action

The following diagram illustrates a simplified, hypothetical signaling pathway that could be modulated by a morpholine-containing compound with anti-inflammatory properties.

Caption: Hypothetical inhibition of the prostaglandin synthesis pathway.

This guide serves as a foundational resource for the structural analysis and confirmation of this compound. The provided protocols and predicted data offer a framework for researchers to synthesize and characterize this compound, and to explore its potential applications in drug discovery. Further experimental validation is necessary to confirm the predicted spectral data and to elucidate the specific biological activities and mechanisms of action of this molecule.

References

- 1. Pharmacological activity of morpholino compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

A Technical Guide to the Synthetic Applications of 3-(3-Morpholinopropylamino)propanenitrile and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Morpholinopropylamino)propanenitrile is a bifunctional molecule containing a secondary amine, a tertiary amine within a morpholine ring, and a nitrile group. This unique combination of functional groups makes it a potentially valuable building block in organic synthesis, particularly for the construction of novel heterocyclic compounds and pharmacologically active agents. While specific literature detailing the extensive synthetic applications of this compound is limited, the well-documented utility of structurally similar aminopropionitriles provides a strong indication of its potential as a versatile synthetic intermediate. This guide provides a comprehensive overview of the known synthesis of this compound and explores the synthetic applications of its close analogs, offering valuable insights for researchers in drug discovery and development.

Synthesis of this compound

The synthesis of 3-((3-morpholinopropyl)amino)propanenitrile has been described in the literature, typically involving a Michael addition of 3-morpholinopropan-1-amine to acrylonitrile.

General Experimental Protocol:

A general procedure for the synthesis involves the reaction of an amine with acrylonitrile. For the synthesis of 3-((3-morpholinopropyl)amino)propanenitrile, 3-morpholinopropan-1-amine would be used as the amine component. The reaction is typically carried out in a suitable solvent, such as methanol, and may be catalyzed by a Lewis acid like yttrium nitrate. The reaction mixture is stirred at room temperature for a period of time, after which the product is isolated through an aqueous workup and extraction with an organic solvent.

Synthetic Applications of Analogous Aminopropionitriles

The synthetic utility of aminopropionitriles is most prominently demonstrated in the preparation of nitrogen-containing heterocyclic compounds, which are scaffolds for a wide range of pharmaceuticals.

Intermediate in the Synthesis of Fluoroquinolone Antibiotics

A key application of aminopropionitriles is in the synthesis of complex diamines that serve as crucial intermediates for potent antibiotics. For instance, the stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate for the fluoroquinolone antibiotic PF-00951966, highlights the importance of this class of compounds.[1][2] Although this example uses a different aminopropionitrile, the synthetic strategy could potentially be adapted for derivatives of this compound.

Quantitative Data for the Synthesis of a Fluoroquinolone Intermediate Analog

| Intermediate | Precursor | Key Transformation | Yield (%) | Purity/Selectivity | Reference |

| Diamine 14 | β-hydroxy amide 11b | SN2 substitution with methylamine | 80 | High | [1][2] |

| β-hydroxy amide 11b | - | Catalytic asymmetric hydrogenation | 73 | de 98%, ee >99% (after recrystallization) | [1][2] |

Experimental Protocol for the Synthesis of Diamine 14 (An Analogous Intermediate):

A key step in the synthesis of the fluoroquinolone intermediate involves an SN2 substitution reaction with methylamine to provide the diamine with inversion of configuration.[1][2] This transformation highlights the reactivity of the aminopropionitrile scaffold.

A detailed experimental protocol for this specific multi-step synthesis is extensive and proprietary to the developing pharmaceutical company. However, the publication indicates that the process involves a highly efficient and stereoselective synthesis over 10 steps with a 24% overall yield from benzyloxyacetyl chloride.[1][2]

Synthetic Pathway for a Fluoroquinolone Antibiotic Intermediate

Caption: Synthetic pathway to a key intermediate for the fluoroquinolone antibiotic PF-00951966.

Precursor for the Synthesis of Fentanyl Analogs

The core structure of this compound, particularly the aminopropionitrile moiety, is analogous to intermediates used in the synthesis of potent analgesics like Remifentanil, a fentanyl analog. For example, 3-(4-oxo-piperidine-1-yl)propanenitrile is a key starting material in some synthetic routes to Remifentanil hydrochloride.[3] This suggests that this compound could be explored as a precursor for novel opioid receptor modulators.

Experimental Workflow for the Synthesis of a Remifentanil Intermediate

Caption: Simplified workflow for the synthesis of a Remifentanil intermediate from a propanenitrile derivative.

General Experimental Conditions for a Strecker-type reaction of an analogous piperidinone: